

An In-depth Technical Guide to the Physicochemical Properties of Carpetimycin D

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin \mathbf{D} is a naturally occurring carbapenem antibiotic, a class of β -lactam antibiotics with a broad spectrum of antibacterial activity. Isolated from Streptomyces sp. KC-6643, it belongs to the thienamycin family of compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of **Carpetimycin D**, presenting key data in a structured format and outlining the experimental methodologies used for their determination. This information is crucial for researchers and professionals involved in the discovery, development, and formulation of new antibacterial agents.

Core Physicochemical Data

The fundamental physicochemical characteristics of **Carpetimycin D** are summarized in the table below. These data points are essential for understanding the molecule's identity, size, and basic physical nature.



Property	Value	Reference
Molecular Formula	C14H20N2O9S2	[1]
Molecular Weight	424.45 g/mol	[1]
CAS Number	87139-37-5	[1]
Appearance	Amorphous white powder	
Optical Rotation	[α]D ²⁴ -148° (c=0.5, H ₂ O)	

Spectroscopic and Structural Data

Spectroscopic analysis provides a fingerprint of a molecule's structure and is indispensable for its identification and characterization. The following tables detail the key spectroscopic data for **Carpetimycin D**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

Solvent	λmax (nm)	Reference
Water	268, 305	

Infrared (IR) Spectroscopy

IR spectroscopy reveals the functional groups present in a molecule by measuring the vibrations of its bonds.

Wavenumber (cm⁻¹)	Assignment	Reference
1760	β-lactam C=O	
1705	Carboxyl C=O	
1640	Amide C=O	



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The following are the reported chemical shifts (δ) in D₂O.

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J in Hz)	Assignment	Reference
1.30	S	-	C(CH ₃) ₂	
1.98	S	-	N-COCH₃	
3.1-3.6	m	-	CH ₂ CH ₂	
3.48	dd	6.0, 2.5	H-6	
4.22	t	9.0	H-5	
4.28	dd	9.0, 2.5	H-8	

¹³C NMR Spectral Data



Chemical Shift (ppm)	Assignment	Reference
23.3	N-COCH₃	
24.8, 25.0	C(CH₃)₂	
28.5	N-CH ₂ CH ₂ -S	
52.8	N-CH ₂ CH ₂ -S	
59.8	C-6	
65.8	C-5	
77.5	C-8	
84.8	C(CH₃)₂	
124.9	C-3	
145.2	C-2	
166.8	C-4	
175.2	N-COCH₃	
177.0	C-7	

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical parameter influencing its bioavailability and formulation development.



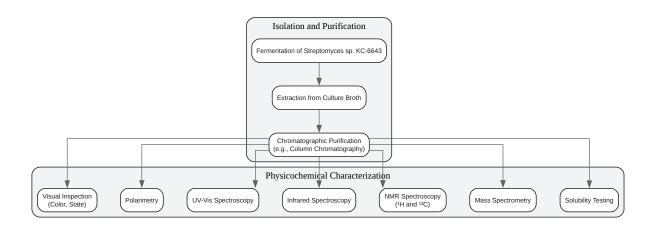
Solvent	Solubility	Reference
Water	Soluble	
Methanol	Soluble	
Ethanol	Sparingly soluble	
Acetone	Insoluble	
Ethyl acetate	Insoluble	
Chloroform	Insoluble	

Experimental Protocols

The determination of the aforementioned physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Workflow for Physicochemical Characterization of Carpetimycin D





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Caption: General workflow for the isolation and physicochemical characterization of **Carpetimycin D**.

- 1. Determination of Optical Rotation
- Apparatus: A standard polarimeter.
- Procedure:
 - A solution of Carpetimycin D was prepared in water at a concentration of 0.5 mg/mL.
 - The polarimeter cell was filled with the solution.
 - The optical rotation was measured at 24 °C using the sodium D line (589 nm).
 - The specific rotation ($[\alpha]D$) was calculated using the formula: $[\alpha]D = \alpha / (I \times c)$, where α is the observed rotation, I is the path length in decimeters, and c is the concentration in



g/mL.

2. UV-Vis Spectroscopy

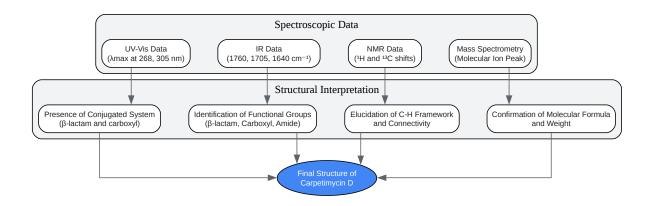
- Apparatus: A double-beam UV-Vis spectrophotometer.
- Procedure:
 - A dilute solution of Carpetimycin D was prepared in water.
 - The spectrophotometer was blanked using water as the reference.
 - The absorbance spectrum was recorded over a wavelength range of 200-400 nm.
 - The wavelengths of maximum absorbance (λmax) were identified.
- 3. Infrared Spectroscopy
- Apparatus: A Fourier-transform infrared (FTIR) spectrophotometer.
- Procedure:
 - A small amount of the amorphous white powder of Carpetimycin D was mixed with potassium bromide (KBr).
 - The mixture was pressed into a thin, transparent pellet.
 - The IR spectrum was recorded, typically over a range of 4000-400 cm⁻¹.
 - The characteristic absorption bands corresponding to the functional groups were identified.
- 4. NMR Spectroscopy
- Apparatus: A high-field nuclear magnetic resonance spectrometer.
- Procedure:
 - A sample of Carpetimycin D was dissolved in deuterium oxide (D2O).



- ¹H and ¹³C NMR spectra were acquired.
- Chemical shifts were referenced to an internal standard.
- The signals were assigned to the respective protons and carbons in the molecule.
- 5. Solubility Testing
- Procedure:
 - A qualitative assessment of solubility was performed by adding a small amount of Carpetimycin D to various solvents (water, methanol, ethanol, acetone, ethyl acetate, chloroform) at room temperature.
 - The mixture was agitated, and the solubility was visually determined as soluble, sparingly soluble, or insoluble.

Logical Relationship of Spectroscopic Data to Structure

The interpretation of spectroscopic data is interconnected and leads to the elucidation of the molecular structure. The following diagram illustrates this logical relationship.





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Caption: Logical flow from spectroscopic data to the structural elucidation of **Carpetimycin D**.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of **Carpetimycin D**, a carbapenem antibiotic of significant interest. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide insight into the methodologies for obtaining these critical parameters. The logical relationships illustrated by the diagrams emphasize the interconnectedness of the data in defining the molecular characteristics of this compound. This comprehensive information serves as a valuable resource for ongoing and future research and development efforts in the field of antibacterial drug discovery.

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